molecular formula C21H19NO6S2 B281297 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281297
M. Wt: 445.5 g/mol
InChI Key: OIJQNJOFWQZIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as MTSC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MTSC is a naphthofuran-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate exerts its effects through various mechanisms, including the inhibition of tubulin polymerization, the inhibition of histone deacetylases, and the inhibition of NF-κB signaling. 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to bind to the colchicine binding site on tubulin, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis. 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit histone deacetylases, which leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Additionally, 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit NF-κB signaling, which leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the modulation of oxidative stress, and the regulation of inflammatory responses. 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein. 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit cell proliferation by arresting cells in the G2/M phase of the cell cycle. Additionally, 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes and reducing the levels of reactive oxygen species. Finally, 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to regulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments, including its high potency, its selectivity for cancer cells, and its ability to cross the blood-brain barrier. However, 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

For research on 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets. Additionally, further studies are needed to investigate the potential applications of 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in other fields, such as cardiovascular disease and autoimmune disorders. Finally, the development of 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate-based drug delivery systems could enhance its therapeutic potential and reduce its potential toxicity.

Synthesis Methods

2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira reaction. In the Suzuki-Miyaura cross-coupling reaction, 2-methyl-5-iodo-naphtho[1,2-b]furan-3-carboxylic acid is coupled with 2-thienylsulfonylamine, followed by the addition of 2-methoxyethyl bromide. In the Heck reaction, 2-methyl-5-bromo-naphtho[1,2-b]furan-3-carboxylic acid is coupled with 2-thienylsulfonylamine, followed by the addition of ethyl acrylate. In the Sonogashira reaction, 2-methyl-5-iodo-naphtho[1,2-b]furan-3-carboxylic acid is coupled with 2-thienylsulfonylamine, followed by the addition of trimethylsilylacetylene.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, ovarian cancer, and colon cancer. 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.

properties

Molecular Formula

C21H19NO6S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C21H19NO6S2/c1-13-19(21(23)27-10-9-26-2)16-12-17(22-30(24,25)18-8-5-11-29-18)14-6-3-4-7-15(14)20(16)28-13/h3-8,11-12,22H,9-10H2,1-2H3

InChI Key

OIJQNJOFWQZIGY-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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